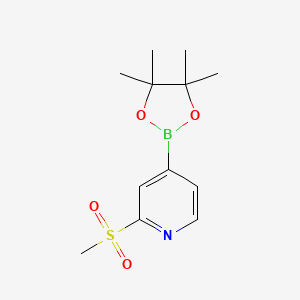
2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound known for its utility in various fields, particularly in synthetic chemistry. Its structure comprises a pyridine ring substituted with a methylsulfonyl group and a dioxaborolane moiety, imparting unique properties to this compound.
Synthetic Routes and Reaction Conditions:
Boronic Ester Synthesis: The compound is typically synthesized by reacting 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with methylsulfonyl chloride under basic conditions, usually using a base like triethylamine.
Alternative Methods: Other methods may include Suzuki-Miyaura cross-coupling reactions involving the corresponding boronic acid derivatives.
Industrial Production Methods: Large-scale production often leverages optimized and cost-effective synthetic routes, incorporating continuous flow processes to enhance yield and purity.
Types of Reactions:
Substitution Reactions: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Oxidation-Reduction: The methylsulfonyl group can partake in redox reactions under specific conditions.
Coupling Reactions: The dioxaborolane moiety facilitates Suzuki coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions:
For Substitution: Conditions usually include polar aprotic solvents like DMF with bases like NaH or KOH.
For Oxidation-Reduction: Agents like KMnO₄ or NaBH₄ are often employed.
For Coupling: Pd-catalysts (like Pd(PPh₃)₄) under inert atmospheres.
Major Products:
Substituted pyridine derivatives.
Complex boronic esters and acids from coupling reactions.
Chemistry:
Used as a reagent in organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds.
Biology:
Investigated for its potential as a bioconjugation agent in drug discovery and protein labeling.
Medicine:
Explored for use in developing therapeutic agents, particularly in the design of boron-containing drugs.
Industry:
Applied in materials science for the synthesis of advanced polymers and resins with unique properties.
Mechanism:
The compound's reactivity primarily revolves around the electrophilic nature of the pyridine ring and the nucleophilic potential of the dioxaborolane moiety.
In biochemical contexts, it interacts with specific molecular targets, modulating pathways involved in cellular signaling and metabolic processes.
類似化合物との比較
2-(Methylsulfonyl)pyridine: Similar structure but lacks the boron moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Missing the methylsulfonyl group.
Pyridine-2-boronic acid: Contains a boronic acid group rather than the dioxaborolane moiety.
Uniqueness:
The combination of both a methylsulfonyl group and a dioxaborolane moiety makes 2-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine particularly versatile in synthetic applications, providing unique reactivity profiles not seen in its analogs.
特性
IUPAC Name |
2-methylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-6-7-14-10(8-9)19(5,15)16/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIGQCLSTDMSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-Chloropropyl)sulfanyl]acetonitrile](/img/structure/B2990341.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2990343.png)
![4-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperazine-1-carboxamide](/img/structure/B2990345.png)
![2-Benzyl-4-[(2,6-dichlorophenyl)methoxy]quinazoline](/img/structure/B2990346.png)
![8-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2990347.png)
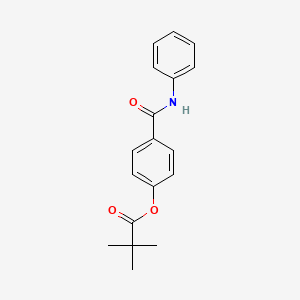
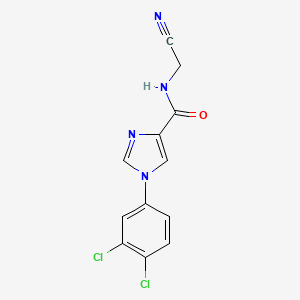
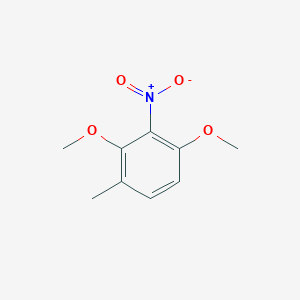
![N-butyl-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2990354.png)
![Imidazo[1,2-a]pyrazine-8-thiol](/img/structure/B2990358.png)
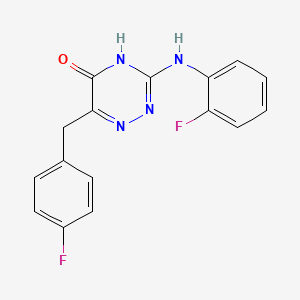
![2-Cyclopropyl-1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990362.png)
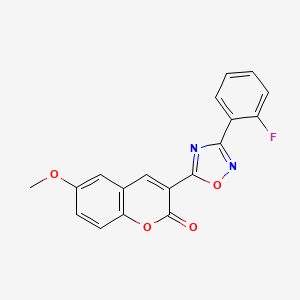
![N-(4-butylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990364.png)
